N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2OS2/c19-10-5-6-13(20)12(9-10)16(23)22-17-11(7-8-24-17)18-21-14-3-1-2-4-15(14)25-18/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMILNHDAXFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Thiophene Ring Formation: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzothiazole intermediate.
Benzamide Formation: The final step involves the amidation reaction between the thiophene-benzothiazole intermediate and 5-bromo-2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogen atoms (bromo and chloro) can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The thiophene ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Thiophene Backbones
Compounds sharing the benzothiazole-thiophene backbone but differing in substituents or appended groups exhibit distinct physicochemical and biological properties:
Notes:
Analogues with Varied Heterocyclic Cores
Replacing the thiophene or benzothiazole moieties alters electronic properties and bioactivity:
Key Observations :
Antiproliferative Activity :
- Thiophene-benzothiazole hybrids with sulfonamide or propenone linkers (e.g., IC₅₀ = 9.39–10.25 μM) outperform doxorubicin (IC₅₀ ≈ 30 μM) in breast cancer models . The target compound’s halogenated benzamide may further enhance DNA intercalation or kinase inhibition.
Enzyme Inhibition :
Physicochemical Properties
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a benzothiazole moiety linked to a thiophene ring and a chlorobenzamide group, contributing to its diverse biological properties.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with various diseases. Notably, it has shown activity against the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition suggests potential applications in anti-tubercular therapy.
Target Enzymes
| Enzyme | Role | Inhibition Type |
|---|---|---|
| DprE1 | Antitubercular target | Competitive inhibition |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antibacterial Activity : It has demonstrated significant antibacterial properties against various strains, including resistant bacteria. The compound's interaction with bacterial cell walls and metabolic pathways contributes to its efficacy.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .
Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of 15 µM, suggesting potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Study 3: Inflammation Modulation
Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
